

Application Notes and Protocols: 1,1,2,2-Tetrachloropropane in Organic Synthesis

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Compound of Interest

Compound Name: 1,1,2,2-Tetrachloropropane

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **1,1,2,2-tetrachloropropane** in organic synthesis. The information is intended for professionals in research, and drug development.

Introduction

1,1,2,2-Tetrachloropropane (C₃H₄Cl₄, CAS No. 13116-60-4) is a halogenated alkane that serves as a versatile intermediate in organic synthesis.^[1] Its reactivity is primarily centered around elimination reactions, making it a valuable precursor for the synthesis of alkynes and substituted alkenes. These products, in turn, are important building blocks for a variety of organic molecules, including those with applications in the pharmaceutical and agrochemical industries.

This document outlines two primary applications of **1,1,2,2-tetrachloropropane**: its dehalogenation to propyne (methylacetylene) and its dehydrochlorination to yield dichloropropenes. Detailed protocols for these transformations are provided, along with tables of physical and spectroscopic data for the starting material and products to aid in characterization.

Physical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **1,1,2,2-tetrachloropropane** is provided below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₄ Cl ₄	[1]
Molecular Weight	181.87 g/mol	[1]
CAS Number	13116-60-4	[1]
Appearance	Colorless liquid	
Boiling Point	163-165 °C	[1]
Density	1.48 g/cm ³	
Refractive Index	1.486	[1]

Spectroscopic Data Summary:

Spectroscopy	Key Peaks/Shifts	Reference(s)
^1H NMR	The proton NMR spectrum of 1,1,2,2-tetrachloropropane in CDCl_3 is expected to show a singlet for the methyl protons and a singlet for the methine proton. The exact chemical shifts can be influenced by the solvent and spectrometer frequency.	[2]
^{13}C NMR	The carbon NMR spectrum will display signals corresponding to the methyl carbon, the tetrachlorinated carbon, and the dichlorinated methine carbon.	[3]
IR	The infrared spectrum will exhibit characteristic C-H stretching and bending vibrations, as well as strong C-Cl stretching bands.	[1]
Mass Spec.	The mass spectrum shows a complex pattern due to the isotopic abundance of chlorine. The molecular ion peak $[\text{M}]^+$ and various fragmentation patterns corresponding to the loss of chlorine and other groups will be observed. The top peak is observed at m/z 97.	[1]

Application 1: Dehalogenation to Propyne

1,1,2,2-Tetrachloropropane can be effectively dehalogenated using zinc dust to produce propyne, a valuable C3 building block in organic synthesis. The reaction proceeds via a vicinal di-dehalogenation mechanism.^{[4][5]}

Experimental Protocol: Synthesis of Propyne

Materials:

- **1,1,2,2-Tetrachloropropane**
- Zinc dust
- Ethanol (or other suitable solvent)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Gas outlet tube
- Cold trap (e.g., with dry ice/acetone)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a gas outlet tube, place zinc dust (2.2 molar equivalents relative to **1,1,2,2-tetrachloropropane**).
- Add ethanol to create a slurry.
- Heat the slurry to a gentle reflux with vigorous stirring.
- Slowly add **1,1,2,2-tetrachloropropane** (1 molar equivalent) dropwise to the refluxing zinc slurry. The addition rate should be controlled to maintain a steady evolution of gas.
- The gaseous product, propyne, is passed through the gas outlet tube and collected in a cold trap cooled with a dry ice/acetone bath.

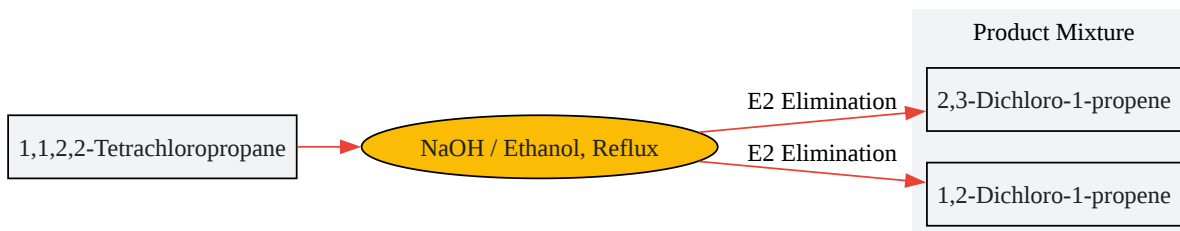
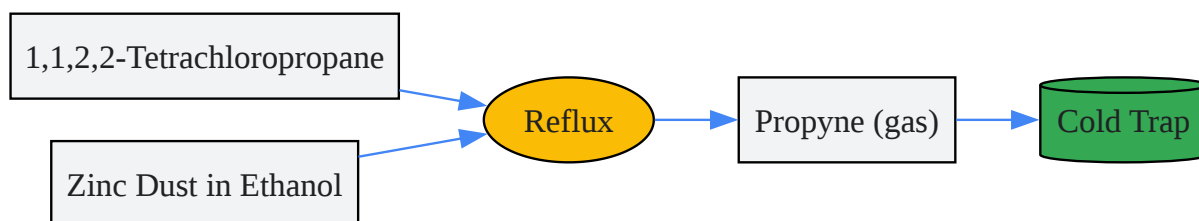
- After the addition is complete, continue heating the reaction mixture for an additional 30-60 minutes to ensure complete reaction.
- The collected propyne can be further purified if necessary.

Quantitative Data:

Reactant	Molar Mass (g/mol)	Moles (mol)	Mass (g)
1,1,2,2-Tetrachloropropane	181.87	1.0	181.87
Zinc	65.38	2.2	143.84
Product	Molar Mass (g/mol)	Theoretical Yield (g)	
Propyne	40.06	40.06	

Note: The above table provides a stoichiometric calculation for a representative reaction. Actual yields may vary depending on the specific reaction conditions and scale.

Reaction Workflow



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